molecular formula C18H24N4O5S B3035370 2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate CAS No. 318951-84-7

2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate

Cat. No.: B3035370
CAS No.: 318951-84-7
M. Wt: 408.5 g/mol
InChI Key: SXNDYWMCGNPRPI-UHFFFAOYSA-N
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Description

This compound features a thiazolidine core (a five-membered ring containing sulfur and nitrogen) substituted with two methyl ester groups at positions 2 and 2. The 3-position is functionalized with an acetyl group linked to a 4-(pyridin-2-yl)piperazine moiety.

Properties

IUPAC Name

dimethyl 3-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-26-17(24)13-12-28-16(18(25)27-2)22(13)15(23)11-20-7-9-21(10-8-20)14-5-3-4-6-19-14/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNDYWMCGNPRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126255
Record name 2,4-Dimethyl 3-[2-[4-(2-pyridinyl)-1-piperazinyl]acetyl]-2,4-thiazolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318951-84-7
Record name 2,4-Dimethyl 3-[2-[4-(2-pyridinyl)-1-piperazinyl]acetyl]-2,4-thiazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318951-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl 3-[2-[4-(2-pyridinyl)-1-piperazinyl]acetyl]-2,4-thiazolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, thiazolidine derivatives have been shown to influence peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism.

Key Mechanisms:

  • PPAR Activation: Thiazolidine derivatives often act as agonists for PPARs, particularly PPARγ, which plays a crucial role in insulin sensitivity and glucose homeostasis .
  • Antioxidant Properties: The compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticPPARγ agonism leading to improved insulin sensitivity
AntioxidantReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • Antidiabetic Effects:
    A study conducted on the thiazolidine derivatives demonstrated their ability to activate PPARγ, leading to enhanced insulin sensitivity in diabetic animal models. The administration of the compound resulted in a significant reduction in blood glucose levels compared to controls .
  • Antimicrobial Activity:
    In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, suggesting potential for development as an antibiotic agent .
  • Oxidative Stress Reduction:
    Research highlighted the antioxidant capacity of the compound through various assays measuring free radical scavenging activity. The results suggested that it could mitigate oxidative damage in cellular models, providing a protective effect against conditions associated with oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include derivatives with modifications to the thiazolidine core, piperazine substituents, or ester groups. Key examples from the literature are compared below:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thiazolidine 2,4-dimethyl esters; 3-acetyl-4-(pyridin-2-yl)piperazine ~450 (estimated) High polarity due to pyridinyl group; potential CNS activity
Dimethyl 3-[2-(4-benzhydrylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate Thiazolidine 2,4-dimethyl esters; 3-acetyl-4-benzhydrylpiperazine ~550 Increased lipophilicity (benzhydryl group); likely improved blood-brain barrier penetration
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Diethyl esters; nitro, cyano, and phenethyl groups ~580 Electron-withdrawing groups enhance stability; nitro group may limit solubility
5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate Pyrrolidine Ethyl/methyl esters; dicyano and methoxycarbonyl groups ~470 Rigid pyrrolidine core; high melting point (243–245°C)

Functional Group Analysis

  • Thiazolidine vs. Imidazopyridine derivatives (e.g., ) exhibit extended conjugation, enhancing UV absorption and fluorescence properties but reducing metabolic stability.
  • Piperazine Substituents: The pyridin-2-yl group in the target compound provides a planar aromatic system for π-π stacking, unlike the bulky benzhydryl group in , which favors hydrophobic interactions. Piperazine derivatives with nitro or cyano groups (e.g., ) show reduced basicity, altering pH-dependent solubility.

Physicochemical and Pharmacological Insights

  • Solubility : The pyridinyl group in the target compound enhances water solubility compared to benzhydryl or phenethyl analogues .
  • Melting Points : Thiazolidine derivatives generally exhibit lower melting points (~150–200°C estimated) than pyrrolidine or imidazopyridine analogues (215–245°C) due to reduced crystallinity .
  • Biological Activity : Piperazine-containing compounds often target serotonin or dopamine receptors. The pyridinyl group may confer selectivity for adrenergic receptors, whereas benzhydryl-substituted analogues (e.g., ) are more likely to act as histamine H₁ antagonists.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate

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